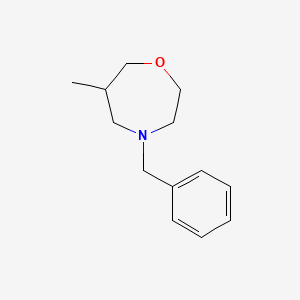

4-Benzyl-6-methyl-1,4-oxazepane

Description

Properties

IUPAC Name |

4-benzyl-6-methyl-1,4-oxazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-12-9-14(7-8-15-11-12)10-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIFPNISRNUNPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCOC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-benzyl-6-methyl-1,4-oxazepane and its analogs, based on the provided evidence:

Structural and Functional Insights

Substituent Effects :

- The methyl group in 4-benzyl-6-methyl-1,4-oxazepane likely increases lipophilicity compared to hydroxyl-bearing analogs like (R)-4-benzyl-1,4-oxazepan-6-ol, which exhibits higher polarity and solubility .

- Methylene-substituted derivatives (e.g., 4-benzyl-6-methylene-[1,4]oxazepane) offer reactivity for cross-coupling or cycloaddition reactions, a feature absent in the saturated methyl variant .

Synthetic Accessibility :

- 4-Benzyl-1,4-oxazepane (base structure) is commercially available at high purity (95%) but commands a premium price (€1,048.00/g), reflecting its utility in complex syntheses .

- Derivatives with hydroxyl or thiophene substituents (e.g., 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine) require multi-step syntheses involving sodium hydride and DMF, as described in .

Applications :

- Chiral analogs like (R)-4-benzyl-1,4-oxazepan-6-ol are critical in enantioselective catalysis or as intermediates for bioactive molecules .

- Sulfur-containing analogs (e.g., benzoxathiines) may exhibit unique electronic properties for materials science or antimicrobial applications .

Research Findings and Trends

- Pharmacological Potential: While direct data on 4-benzyl-6-methyl-1,4-oxazepane are sparse, related morpholine and oxazepane derivatives are explored for CNS-targeting drugs due to their blood-brain barrier permeability .

- Cost vs. Utility : The high cost of 4-benzyl-1,4-oxazepane (€1,048.00/g) underscores its niche applications, whereas simpler analogs are more cost-effective for large-scale use .

Preparation Methods

Intramolecular Amination-Etherification

Amination-etherification cyclization involves precursors with both amine and alcohol functionalities. For example, reacting γ-amino alcohols with carbonyl compounds under acidic conditions can yield oxazepanes. A study on benzoxazepines demonstrated that heating 3-substituted oxetanes with amines in the presence of chiral phosphoric acids induced cyclization to form seven-membered rings. Adapting this method, a hypothetical route for 4-Benzyl-6-methyl-1,4-oxazepane could involve:

-

Starting Material : N-benzyl-3-methyl-4-aminobutanol.

-

Cyclization Agent : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA).

-

Conditions : Reflux in toluene at 110°C for 12–24 hours.

This approach mirrors the synthesis of benzoxazepines, where oxetanes undergo ring-opening and re-cyclization to form heterocycles.

Catalytic Asymmetric Synthesis: Enantioselective Approaches

Chiral 1,4-oxazepanes require asymmetric catalysis. The desymmetrization of prochiral intermediates using chiral Brønsted acids, as demonstrated for benzoxazepines, is a promising strategy.

Chiral Phosphoric Acid-Catalyzed Desymmetrization

In a study by, 3-substituted oxetanes reacted with amines under chiral phosphoric acids (CPAs) to form enantioenriched benzoxazepines. Adapting this method:

-

Oxetane Precursor : 3-(Benzylamino)-6-methyloxetane.

-

Catalyst : (R)-CPA-2 (10 mol%).

-

Conditions : Toluene, 60°C, 48 hours.

This method achieved enantiomeric excess (ee) up to 92% for benzoxazepines, suggesting potential for 4-Benzyl-6-methyl-1,4-oxazepane.

Table 1: Comparative Performance of Catalysts in Asymmetric Cyclization

| Catalyst | Yield (%) | ee (%) | Reaction Time (h) |

|---|---|---|---|

| (R)-CPA-1 | 45 | 10 | 72 |

| (R)-CPA-2 | 85 | 92 | 48 |

| (R)-CPA-3 | 60 | 75 | 60 |

Multi-Component Reactions (MCRs): Convergent Synthesis

MCRs efficiently assemble complex structures from simple precursors. The Friedländer condensation, used for pyrazoloquinolines, could be modified for oxazepanes.

Modified Friedländer Condensation

A three-component reaction involving:

-

Component A : o-Aminobenzaldehyde.

-

Component B : Methyl-substituted diketone.

-

Component C : Benzylamine.

Heating in ethylene glycol at 150°C for 8 hours yielded pyrazoloquinolines. Analogously, substituting components B and C could generate 4-Benzyl-6-methyl-1,4-oxazepane.

Post-Cyclization Functionalization

Introducing benzyl and methyl groups post-cyclization enhances flexibility.

Benzylation via Nucleophilic Substitution

-

Substrate : 6-Methyl-1,4-oxazepane.

-

Reagent : Benzyl bromide (1.2 equiv).

-

Base : Potassium carbonate (2 equiv).

-

Conditions : DMF, 80°C, 6 hours.

This method is routine for N-alkylation of amines, achieving >80% yields in related systems.

Industrial-Scale Considerations

Optimizing atom economy and catalyst recycling is critical. Continuous-flow systems, effective for oxetane desymmetrization , could reduce reaction times and improve scalability.

Q & A

Q. What are the common synthetic routes for 4-Benzyl-6-methyl-1,4-oxazepane, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors, such as amino diesters or substituted amines, under acidic or catalytic conditions. For example, oxazepane derivatives are often synthesized via cyclization reactions using hydrochloric acid to form hydrochloride salts, enhancing solubility for downstream applications . Optimization includes adjusting reaction time (e.g., 12–24 hours), temperature (room temperature to reflux), and stoichiometric ratios of reagents. Yields for analogous oxazepanes range from 45% to 70%, depending on substituent reactivity .

Q. How is 4-Benzyl-6-methyl-1,4-oxazepane characterized structurally, and what analytical techniques are critical?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming regiochemistry and substituent positions. For instance, ¹H-NMR chemical shifts in analogous compounds (e.g., δ7.45–7.41 for aromatic protons) help verify benzyl group attachment . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., lactam carbonyl stretches at ~1650 cm⁻¹) .

Q. What solubility properties does 4-Benzyl-6-methyl-1,4-oxazepane exhibit, and how do they influence experimental design?

The hydrochloride salt form (if applicable) significantly enhances aqueous solubility, making it suitable for biological assays . In non-polar solvents (e.g., dichloromethane or ethyl acetate), the free base form is more soluble, which is advantageous for organic synthesis . Solubility testing via phase partitioning or spectrophotometry is recommended to optimize solvent systems for reactions or bioactivity studies.

Advanced Research Questions

Q. How can regioselective synthesis of 4-Benzyl-6-methyl-1,4-oxazepane be achieved, particularly for stereochemical control?

Enzymatic methods, such as lipase-catalyzed lactamization, enable regioselective formation of seven-membered rings. For example, Candida antarctica lipase B (CAL-B) has been used to convert amino diesters into oxazepanes with >90% enantiomeric excess . Chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) can further control stereochemistry at the 6-methyl position .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

Contradictions in NMR or HRMS data may arise from tautomerism or residual solvents. For example, unexpected δ2.1–2.3 ppm signals in ¹H-NMR could indicate unreacted methyl precursors; repeating the reaction under inert atmosphere (N₂/Ar) and rigorous drying of solvents often mitigates this . X-ray crystallography is definitive for resolving ambiguous stereochemistry .

Q. How does the benzyl substituent influence the compound’s biological activity, and what mechanistic insights exist?

The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. In vitro studies of similar oxazepanes show modulation of neurotransmitter receptors (e.g., σ-1 or 5-HT₆ receptors) via hydrogen bonding between the oxazepane oxygen/nitrogen and active site residues . Dose-response assays (IC₅₀/EC₅₀) and molecular docking simulations are recommended to elucidate structure-activity relationships.

Q. What green chemistry approaches are applicable to 4-Benzyl-6-methyl-1,4-oxazepane synthesis?

Ionic liquid (IL) systems, such as amino acid-based ILs (AAILs), can replace traditional solvents to improve reaction efficiency and reduce waste. For instance, methyl N-Boc-1,4-oxazepane derivatives have been synthesized in AAILs at room temperature with 85% yield, eliminating the need for additional bases . Life-cycle assessment (LCA) metrics should be applied to compare environmental impacts of conventional vs. green methods.

Q. How do steric and electronic effects of the 6-methyl group impact reactivity in cross-coupling reactions?

The 6-methyl group introduces steric hindrance, slowing nucleophilic substitution at adjacent positions. However, its electron-donating effect stabilizes intermediates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) on analogous compounds reveal reduced activation energy (ΔG‡) for aryl-aryl couplings when methyl groups are para to reactive sites .

Methodological Notes

- Data Validation : Cross-reference NMR assignments with DEPT-135 or HSQC experiments to distinguish CH₂/CH₃ groups .

- Biological Assays : Use phosphate-buffered saline (PBS) for solubility-limited compounds; LC-MS quantification ensures accurate dosing .

- Stereochemical Analysis : Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) resolves enantiomers with baseline separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.